molecular formula C7H5BrClNO2 B13147756 2-Bromo-1-chloro-3-methyl-4-nitrobenzene

2-Bromo-1-chloro-3-methyl-4-nitrobenzene

Cat. No.: B13147756
M. Wt: 250.48 g/mol
InChI Key: SVMYCMHAJXCTBY-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-methyl-4-nitrobenzene is a multifunctional aromatic compound that serves as a high-value synthetic building block in organic chemistry and drug discovery. Its structure, incorporating bromo and chloro substituents alongside an electron-withdrawing nitro group and a methyl group on a benzene ring, makes it a versatile intermediate for strategic reactions like Suzuki couplings and nucleophilic aromatic substitutions. This allows researchers to systematically synthesize complex molecules for various applications. This compound is primarily employed in research and development as a key precursor for synthesizing specialized chemicals. Its applications include use as an intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The specific arrangement of halogen atoms and the nitro group on the ring is particularly valuable for creating molecular libraries and exploring structure-activity relationships in medicinal chemistry. Physical Properties: Appearance: Solid . Molecular Formula: C₇H₅BrClNO₂ . Molecular Weight: 250.48 g/mol (estimated). Handling & Safety: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-1-chloro-3-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMYCMHAJXCTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Benzene

The synthesis typically begins with benzene as the parent compound, followed by stepwise substitution:

Introduction of the Nitro Group (Electrophilic Aromatic Substitution)

  • Reaction: Nitration of benzene using a mixture of concentrated nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$)
  • Conditions: Reflux at 50–60°C
  • Outcome: Formation of nitrobenzene, which is a deactivating and meta-directing substituent, suitable for subsequent substitutions

Selective Chlorination at the Para Position

  • Reaction: Chlorination of nitrobenzene using chlorine ($$Cl2$$) in the presence of a Lewis acid catalyst such as ferric chloride ($$FeCl3$$)
  • Conditions: Controlled temperature (~0–5°C) to favor para substitution
  • Outcome: Formation of para-chloronitrobenzene

Methylation at the Meta Position

  • Reaction: Friedel–Crafts alkylation with methyl chloride ($$CH3Cl$$) and aluminum chloride ($$AlCl3$$)
  • Conditions: Reflux at room temperature
  • Outcome: Formation of meta-methyl-chloronitrobenzene

Bromination at the Ortho Position

  • Reaction: Bromination using bromine ($$Br2$$) in the presence of iron(III) bromide ($$FeBr3$$)
  • Conditions: Low temperature (~0°C) to control regioselectivity
  • Outcome: Formation of the target compound, 2-bromo-1-chloro-3-methyl-4-nitrobenzene

Alternative Synthetic Route: Sequential Halogenation and Nitration

Alternatively, the compound can be synthesized via a different sequence:

  • Step 1: Nitration of benzene to give nitrobenzene
  • Step 2: Chlorination at the para position to yield para-chloronitrobenzene
  • Step 3: Methylation at the meta position using Friedel–Crafts alkylation
  • Step 4: Bromination at the ortho position relative to the methyl group, using controlled conditions to favor regioselectivity

This route ensures that the directing effects of substituents are exploited to achieve the desired substitution pattern.

Reaction Conditions and Optimization

Step Reagents Conditions Notes
Nitration $$HNO3/H2SO_4$$ Reflux at 50–60°C Deactivates ring, directs meta
Chlorination $$Cl2/FeCl3$$ 0–5°C Para selectivity
Methylation $$CH3Cl/AlCl3$$ Reflux at room temp Meta directing
Bromination $$Br2/FeBr3$$ 0°C Ortho/para selectivity, controlled to favor ortho

Data Table Summarizing the Synthesis

Step Starting Material Reagents Key Conditions Product Yield (%)
1 Benzene $$HNO3/H2SO_4$$ Reflux Nitrobenzene 85–90
2 Nitrobenzene $$Cl2/FeCl3$$ 0–5°C Para-chloronitrobenzene 70–80
3 Para-chloronitrobenzene $$CH3Cl/AlCl3$$ Reflux Meta-methyl-chloronitrobenzene 65–75
4 Meta-methyl-chloronitrobenzene $$Br2/FeBr3$$ 0°C This compound 50–65

Notes on Reaction Optimization

  • Regioselectivity Control: Temperature and reagent equivalents are critical for directing substitution to the desired positions.
  • Purification: Crystallization and chromatography are necessary to isolate pure isomers.
  • Yield Improvement: Using excess reagents and optimizing reaction times can enhance overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine and iron(III) bromide.

    Chlorination: Chlorine gas or sulfuryl chloride.

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate

Major Products Formed

Scientific Research Applications

2-Bromo-1-chloro-3-methyl-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-methyl-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the substituent positions, molecular formulas, and key properties of 2-bromo-1-chloro-3-methyl-4-nitrobenzene with its analogs:

Compound Name Substituents (positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Sources
This compound 1-Cl, 2-Br, 3-CH₃, 4-NO₂ C₇H₄BrClNO₂ 249.47 N/A (calculated)
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene 1-Cl, 2-F, 3-NO₂, 5-Br C₆H₂BrClFNO₂ 254.44 Purity: 95%
4-Bromo-1-chloro-2-nitrobenzene 1-Cl, 2-NO₂, 4-Br C₆H₃BrClNO₂ 236.45 Purity: 95%
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1-CH₃, 2-Br, 3-Cl, 4-F C₇H₅BrClF 223.47 Purity: 95%
1-Bromo-3-chloro-5-nitrobenzene 1-Br, 3-Cl, 5-NO₂ C₆H₃BrClNO₂ 236.45 Similarity score: 0.93

Key Observations :

  • Substituent Effects: The nitro group at position 4 in the target compound strongly deactivates the ring, directing electrophilic substitution to meta positions relative to itself. The methyl group at position 3 introduces steric hindrance and mild electron-donating effects, which may modulate reactivity compared to non-methylated analogs like 4-bromo-1-chloro-2-nitrobenzene .
  • Halogen Diversity : Replacing bromine with fluorine (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) reduces molecular weight and alters electronic properties due to fluorine’s higher electronegativity .

Physicochemical Properties

  • Melting/Boiling Points: While direct data for the target compound is unavailable, analogs with nitro groups (e.g., 4-bromo-1-chloro-2-nitrobenzene) typically exhibit higher melting points (>100°C) due to polarity and intermolecular interactions. The methyl group may slightly lower melting points compared to non-methylated derivatives .
  • Solubility : The nitro group reduces water solubility, but the methyl group enhances solubility in organic solvents like dichloromethane or toluene. This contrasts with halogen-rich analogs (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene), which are more lipophilic .

Research and Industrial Relevance

The target compound’s unique substituent combination makes it a candidate for:

  • Pharmaceutical Intermediates : Methyl and nitro groups are common in drug scaffolds (e.g., antimicrobials, kinase inhibitors).
  • Agrochemicals : Halogenated nitrobenzenes are precursors to herbicides and pesticides .
  • Materials Science: Potential use in liquid crystals or polymers due to aromatic stability and substituent tunability .

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